molecular formula C22H30N3O10P B8082611 propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B8082611
M. Wt: 527.5 g/mol
InChI Key: WAKQLZVLNOKKHE-YMGVOGLASA-N
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Description

Sofosbuvir impurity M is a process-related impurity associated with the antiviral drug sofosbuvir, which is used in the treatment of chronic hepatitis C virus (HCV) infection. Sofosbuvir is a nucleotide analog inhibitor of the HCV RNA polymerase, and its impurities, including impurity M, are critical for ensuring the drug’s purity, efficacy, and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sofosbuvir impurity M involves multiple steps, including the protection and deprotection of hydroxyl groups, as well as the use of various reagents and solvents. The process typically includes:

  • Grafting a terminal hydroxyl group of the first compound with a protective group to obtain an intermediate.
  • Adding a second protective group on the cyclic hydroxyl of the intermediate.
  • Removing the first protective group to obtain another intermediate.
  • Adding a third protective group on the terminal hydroxyl.
  • Removing the third protective group to obtain sofosbuvir impurity M .

Industrial Production Methods: Industrial production of sofosbuvir impurity M involves scaling up the synthetic process while ensuring high purity and yield. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir impurity M undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Sofosbuvir impurity M has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sofosbuvir impurity M is not well-defined, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of sofosbuvir by potentially interacting with the drug’s molecular targets and pathways.

Comparison with Similar Compounds

  • Sofosbuvir Impurity A
  • Sofosbuvir Impurity B
  • Sofosbuvir Impurity C

Comparison: Sofosbuvir impurity M is unique in its specific chemical structure and synthesis pathway. Compared to other impurities, it may have different physicochemical properties and reactivity, which can influence its behavior in pharmaceutical formulations .

Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKQLZVLNOKKHE-YMGVOGLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N3O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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